molecular formula C18H20N2O5 B2378196 N-(2,4-dimethoxyphenyl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide CAS No. 2034359-01-6

N-(2,4-dimethoxyphenyl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide

Cat. No.: B2378196
CAS No.: 2034359-01-6
M. Wt: 344.367
InChI Key: LABZSYIGWDXYRT-UHFFFAOYSA-N
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Description

N-(2,4-dimethoxyphenyl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide is a useful research compound. Its molecular formula is C18H20N2O5 and its molecular weight is 344.367. The purity is usually 95%.
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Scientific Research Applications

Fluorescent Analog for Coenzyme Studies

N-(2,4-dimethoxyphenyl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide, as a derivative related to nicotinamide, shares relevance with research on nicotinamide adenine dinucleotide (NAD+) analogs. For instance, nicotinamide 1,N(6)-ethenoadenine dinucleotide has been synthesized as a fluorescent analog of NAD+, exhibiting potential in studying enzyme-catalyzed reactions due to its unique spectroscopic properties. This analog demonstrates activity as a substitute for NAD+ in dehydrogenase-catalyzed reactions, highlighting its utility in biochemical assays and molecular biology research (Barrio, Secrist, & Leonard, 1972).

Cellular Energy Metabolism and Cytoprotection

Nicotinamide plays a critical role in cellular energy metabolism and influences oxidative stress, modulating pathways tied to cellular survival and death. Its involvement in numerous oxidation-reduction reactions makes it an antioxidant, which has implications for understanding the molecular mechanisms of diseases and potential therapeutic applications. Nicotinamide's ability to block cellular inflammatory cell activation and modulate pathways involving sirtuins, Akt, and other proteins underscores its significance in research on immune dysfunction, diabetes, and aging-related diseases (Maiese, Zhao, Hou, & Shang, 2009).

Antioxidant Properties and Neuroprotection

Further research into nicotinamide derivatives has shown their capacity as potent antioxidants, capable of protecting cellular membranes against oxidative damage induced by reactive oxygen species (ROS). This property is especially relevant in the context of brain health, where oxidative stress plays a significant role in the pathogenesis of neurodegenerative diseases. Studies suggest that nicotinamide and its derivatives can protect against protein oxidation and lipid peroxidation in brain mitochondria, offering insights into potential neuroprotective strategies (Kamat & Devasagayam, 1999).

Role in DNA Damage Repair

Nicotinamide has also been studied for its ability to stimulate DNA repair in human lymphocytes following exposure to UV irradiation and other DNA-damaging agents. This highlights its potential role in enhancing the cellular repair mechanism, which could be beneficial in reducing the mutagenic and carcinogenic effects of DNA damage. Such properties make nicotinamide derivatives valuable for research in cancer biology and therapeutic development (Berger & Sikorski, 1980).

Properties

IUPAC Name

N-(2,4-dimethoxyphenyl)-6-(oxolan-3-yloxy)pyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O5/c1-22-13-4-5-15(16(9-13)23-2)20-18(21)12-3-6-17(19-10-12)25-14-7-8-24-11-14/h3-6,9-10,14H,7-8,11H2,1-2H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LABZSYIGWDXYRT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)NC(=O)C2=CN=C(C=C2)OC3CCOC3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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